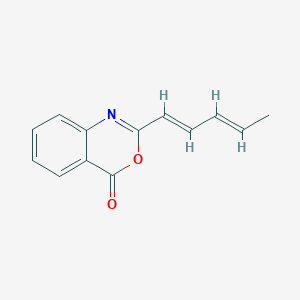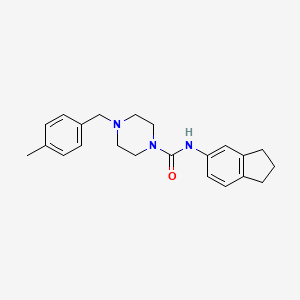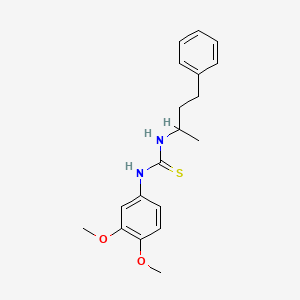![molecular formula C15H18N2O4S2 B4839373 N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamide](/img/structure/B4839373.png)
N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamide
Overview
Description
N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamide, also known as Mepesuccinate, is a chemical compound that has been extensively researched for its various scientific applications. It is a sulfonamide derivative that has been used in the development of drugs for the treatment of various diseases. The compound has been found to possess a wide range of biological activities and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamidee is not fully understood. However, it has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. The compound has also been found to inhibit the activity of HIV protease, an enzyme required for the replication of the virus.
Biochemical and Physiological Effects:
N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamidee has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. The compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamidee has been found to inhibit the replication of HIV and other viruses.
Advantages and Limitations for Lab Experiments
N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamidee has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has also been found to possess a wide range of biological activities, making it useful for studying various physiological processes. However, the limitations of N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamidee include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamidee. One area of research is the development of new drugs for the treatment of cancer and inflammatory conditions. Another area of research is the study of the compound's mechanism of action, which could lead to a better understanding of its biological activities. Additionally, future research could focus on the development of new synthesis methods for N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamidee and related compounds.
Scientific Research Applications
N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamidee has been extensively studied for its scientific research applications. It has been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. The compound has been used in the development of drugs for the treatment of various diseases, including cancer, HIV, and inflammatory conditions.
properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-12-5-7-14(8-6-12)23(20,21)15(11-17-22(2,18)19)13-4-3-9-16-10-13/h3-10,15,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAJVVKRQJHVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4839294.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4839296.png)
![1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4839299.png)
![1,3,6-trimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839308.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839315.png)



![1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4839372.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide](/img/structure/B4839376.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4839380.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4839387.png)
